molecular formula C11H15NO3 B13635340 (S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate

(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate

Cat. No.: B13635340
M. Wt: 209.24 g/mol
InChI Key: FIJWPKRJCDBAEH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid, featuring an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-2-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 3-amino-2-(3-methoxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 3-nitro-2-(3-methoxyphenyl)propanoate.

    Reduction: Formation of 3-amino-2-(3-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-(3-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2-methoxyphenyl)propanoate
  • Methyl 3-amino-3-(4-methoxyphenyl)propanoate
  • Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

Uniqueness

Methyl 3-amino-2-(3-methoxyphenyl)propanoate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-amino-2-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(7-12)11(13)15-2/h3-6,10H,7,12H2,1-2H3

InChI Key

FIJWPKRJCDBAEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CN)C(=O)OC

Origin of Product

United States

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